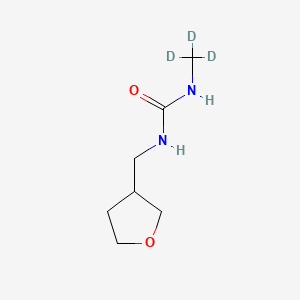

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3 |

InChI Key |

ZKHFVKXZYZDWSP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)NCC1CCOC1 |

Canonical SMILES |

CNC(=O)NCC1CCOC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. As a deuterated isotopologue, this compound holds significant potential in various research and development applications, particularly as an internal standard for quantitative analysis and in pharmacokinetic studies. This document elucidates the compound's structure, predicted physicochemical properties, and discusses prospective synthetic and analytical methodologies. A critical clarification regarding its erroneous association with γ-Tocotrienol by some commercial suppliers is also addressed. The insights presented herein are grounded in fundamental chemical principles and data from its non-deuterated analogue, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.

Introduction and Correct Compound Identification

This compound is a stable isotope-labeled version of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. The deuterium atoms are specifically incorporated into the N-methyl group. It is imperative to clarify a prevalent misconception in some commercial listings which incorrectly identify this compound as a deuterated form of γ-Tocotrienol, a type of vitamin E.[1][2][3] The chemical structure, confirmed by the CAS registry for its non-deuterated counterpart (CAS 457614-34-5), is fundamentally different from that of γ-Tocotrienol.[4]

The primary utility of deuterium-labeled compounds lies in their application as internal standards for mass spectrometry-based quantification (LC-MS, GC-MS) and as tracers in metabolic studies.[1] The incorporation of deuterium imparts a higher mass without significantly altering the chemical properties, making it an ideal tool for distinguishing the analyte from its endogenous or unlabeled counterpart.

Chemical and Physical Properties

Molecular Structure and Weight

The core structure consists of a urea backbone substituted with a methyl group on one nitrogen and a (tetrahydrofuran-3-yl)methyl group on the other. The defining feature of the -d3 isotopologue is the replacement of the three protons of the N-methyl group with deuterium atoms.

| Property | Value (Non-deuterated) | Value (Deuterated, -d3) | Data Source |

| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₁D₃N₂O₂ | PubChem[4] / Calculated |

| Molecular Weight | 158.20 g/mol | 161.22 g/mol | PubChem[4] / Calculated |

| CAS Number | 457614-34-5 | Not assigned | PubChem[4] |

Predicted Physicochemical Properties

The following properties are predicted for the non-deuterated compound and are expected to be very similar for the deuterated version.

| Property | Predicted Value | Data Source |

| Boiling Point | 347.2 ± 15.0 °C | ChemicalBook[5] |

| Density | 1.064 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa | 14.45 ± 0.46 | ChemicalBook[5] |

| LogP | -0.4 | PubChem[4] |

| Appearance | White to Off-White Solid | ChemicalBook[5] |

Solubility: Based on its structure, which contains both polar (urea, ether) and non-polar (alkyl) moieties, the compound is predicted to be sparingly soluble in chloroform and DMSO.[5] Its solubility in aqueous solutions is likely to be moderate, influenced by the hydrogen bonding capabilities of the urea and ether groups.

Synthesis and Deuterium Labeling

A specific, documented synthesis for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for urea synthesis.

General Synthesis of the Urea Backbone

The formation of the urea linkage can be achieved through several well-established chemical reactions. A common and efficient method involves the reaction of an amine with an isocyanate.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol Outline:

-

Reactant Preparation: (Tetrahydrofuran-3-yl)methanamine would be dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Reaction: Methyl-d3 isocyanate would be added dropwise to the solution of the amine, likely at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove any unreacted starting materials and byproducts. This could involve quenching the reaction, extraction, and subsequent purification of the product, likely by column chromatography or recrystallization.

Introduction of the Deuterium Label

The key to synthesizing the -d3 isotopologue is the use of a deuterated starting material. In the proposed synthetic route, this would be methyl-d3 isocyanate (CD₃NCO). This reagent can be prepared from commercially available deuterated precursors, such as methyl-d3-amine.

Chemical Stability and Storage

The stability of urea derivatives is influenced by factors such as pH, temperature, and the presence of moisture.

-

pH: Urea compounds are generally most stable in a neutral to slightly acidic pH range (pH 4-8). In strongly acidic or basic conditions, they can be susceptible to hydrolysis, breaking down into their constituent amines and carbon dioxide (or isocyanate).

-

Temperature: Elevated temperatures can accelerate the degradation of ureas. For long-term storage, refrigeration is recommended.

-

Moisture: Due to the hygroscopic nature of many ureas and their susceptibility to hydrolysis, it is crucial to store the compound in a tightly sealed container in a dry environment.

For optimal stability, this compound should be stored in a cool, dry place, protected from light and moisture.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be employed to confirm the identity, purity, and isotopic enrichment of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

-

Expected Molecular Ion Peak: For the deuterated compound, the molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be expected at m/z 162.2.

-

Isotopic Purity Assessment: High-resolution mass spectrometry can be used to determine the isotopic purity by comparing the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: In the proton NMR spectrum, the characteristic singlet of the N-methyl group in the non-deuterated compound would be absent or significantly reduced in intensity in the -d3 analogue. The remaining protons on the tetrahydrofuran ring and the methylene bridge would show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium (a spin-1 nucleus). The chemical shift of this carbon would be slightly different from its protonated counterpart due to the isotopic effect.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the CD₃ group, confirming the location of the deuterium label.

Chromatographic Analysis (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.

Figure 2: A typical analytical workflow for the characterization of the title compound.

HPLC Method Development Considerations:

-

Column: A reverse-phase C18 column is generally suitable for the analysis of moderately polar compounds like this urea derivative.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely provide good peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be appropriate for the urea chromophore.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. When analyzing samples from preclinical or clinical studies, the addition of a known amount of the deuterated standard allows for accurate quantification of the non-deuterated parent compound, correcting for variations in sample preparation and instrument response.

Furthermore, the strategic placement of deuterium on the methyl group can be used to study the metabolic fate of the molecule. The carbon-deuterium bond is stronger than the carbon-proton bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond, such as N-demethylation by cytochrome P450 enzymes.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. While specific experimental data for this compound is limited, a thorough understanding of its chemical properties can be derived from the principles of organic chemistry and data from its non-deuterated analogue. This guide provides a foundational understanding of its structure, predicted properties, potential synthesis, and analytical characterization, enabling scientists to effectively utilize this compound in their research endeavors. It is crucial for users to verify the identity of commercially sourced material, as it has been found to be misidentified in some instances.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3 | Ankit Scientific [ankitscientific.com]

- 3. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3 | Genprice [scientific.genprice.com]

- 4. 1-Methyl-3-(tetrahydro-3-furylmethyl)urea | C7H14N2O2 | CID 71346722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-(tetrahydro-3-furylmethyl) urea (UF) Solution, 100ppm | 457614-34-5 [chemicalbook.com]

A Technical Guide to the Synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Abstract: This document provides a comprehensive technical guide for the synthesis of the isotopically labeled compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. The synthetic strategy is centered on a convergent approach, involving the independent preparation of two key intermediates: (tetrahydrofuran-3-yl)methanamine and deuterated methyl isocyanate (methyl-d3 isocyanate). The subsequent coupling of these precursors affords the target molecule. This guide elucidates the rationale behind the chosen synthetic pathways, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations. The final compound is of significant interest to researchers in drug development and medicinal chemistry, primarily for its application as a stable isotope-labeled internal standard in pharmacokinetic (DMPK) and metabolic studies.[1]

Introduction and Strategic Overview

Isotopic labeling, particularly deuteration, is a cornerstone of modern pharmaceutical research. The incorporation of deuterium into a drug candidate or metabolite can subtly alter its metabolic profile, and, more commonly, allows it to serve as an ideal internal standard for quantitative analysis by mass spectrometry.[1] The target molecule, this compound, is the deuterated analog of a substituted urea, a structural motif frequently found in biologically active compounds.[2]

The synthesis detailed herein is designed for clarity, efficiency, and reproducibility in a standard organic chemistry laboratory. Our strategy hinges on a retrosynthetic disconnection across the urea C-N bonds, identifying two primary building blocks:

-

(Tetrahydrofuran-3-yl)methanamine : A commercially available or readily synthesized cyclic amine.

-

Methyl-d3 isocyanate : A deuterated electrophile, which will be generated in situ or used directly to install the labeled methylurea functionality.

This approach allows for the independent synthesis and purification of precursors, ensuring a high-purity final product.

Retrosynthetic Analysis

The logical disconnection for a 1,3-disubstituted urea is between the carbonyl carbon and one of the nitrogen atoms. This reveals an amine and an isocyanate as the most direct precursors. This is a robust and widely employed method for urea synthesis.[2][3][4]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Pathway I: Preparation of (Tetrahydrofuran-3-yl)methanamine (2)

The amine precursor is a crucial building block. While it can be purchased, its synthesis from tetrahydrofuran-3-carboxaldehyde (1) via reductive amination is a high-yielding and well-documented procedure.[5][6] This transformation involves the formation of an intermediate imine by reacting the aldehyde with ammonia, followed by immediate reduction to the primary amine.

Experimental Protocol: Reductive Amination

-

Reactor Setup: To a 500 mL stainless steel autoclave, add tetrahydrofuran-3-carboxaldehyde (10.0 g, 0.1 mol), methanol (150 mL), and Raney Nickel (2.0 g, ~50% slurry in water, washed with methanol).

-

Ammonia Addition: Cool the sealed reactor to 0°C and carefully introduce anhydrous ammonia (5.1 g, 0.3 mol).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 4 MPa (approx. 580 psi).

-

Reaction: Heat the mixture to 60°C and stir vigorously for 12 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and cautiously vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil, (tetrahydrofuran-3-yl)methanamine (2), is often of sufficient purity (>98%) for the subsequent step. Further purification can be achieved by vacuum distillation if necessary. A typical yield is >95%.[5]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Role |

| Tetrahydrofuran-3-carboxaldehyde (1) | 100.12 | 10.0 g | 0.1 | Starting Material |

| Ammonia | 17.03 | 5.1 g | 0.3 | Amine Source |

| Hydrogen (H₂) | 2.02 | 4 MPa | - | Reducing Agent |

| Raney Nickel | - | 2.0 g | - | Catalyst |

| Methanol | 32.04 | 150 mL | - | Solvent |

Pathway II: Preparation of Methyl-d3 Isocyanate (4)

The synthesis of isocyanates requires careful handling due to their toxicity.[7] While phosgene is the traditional reagent, safer solid phosgene equivalents like triphosgene are preferred for lab-scale synthesis. The reaction proceeds by converting the primary amine into a carbamoyl chloride, which then eliminates HCl to form the isocyanate.

Experimental Protocol: Isocyanate Formation

-

Caution: This procedure must be performed in a certified high-efficiency fume hood. Triphosgene is a stable solid but decomposes to highly toxic phosgene gas upon contact with moisture or heat. Methyl isocyanate is extremely toxic and a potent lachrymator.[7]*

-

Inert Atmosphere: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser vented through a calcium chloride tube, add triphosgene (4.45 g, 15 mmol) and 100 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (10.5 mL, 60 mmol) to the stirred suspension.

-

Amine Addition: Dissolve methylamine-d3 hydrochloride (3) (2.1 g, 30 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Product Isolation: The resulting solution of methyl-d3 isocyanate (4) in DCM is typically used directly in the next step without isolation to minimize handling of the toxic intermediate. The concentration can be estimated based on the limiting reagent (methylamine-d3 HCl).

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Role |

| Methylamine-d3 HCl (3) | 70.54 | 2.1 g | 0.03 | Deuterated Source |

| Triphosgene | 296.75 | 4.45 g | 0.015 | Phosgene Equivalent |

| DIPEA | 129.24 | 10.5 mL | 0.06 | Non-nucleophilic Base |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |

Final Assembly and Overall Workflow

The final step is the nucleophilic addition of the amine precursor (2) to the electrophilic isocyanate (4). This reaction is typically fast, clean, and high-yielding.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Urea Formation

-

Reaction Setup: In the fume hood, dissolve (tetrahydrofuran-3-yl)methanamine (2) (3.03 g, 30 mmol) in 50 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the amine solution to 0°C. Slowly add the previously prepared solution of methyl-d3 isocyanate (4) (~30 mmol in 150 mL DCM) via a dropping funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure to yield a crude solid. Purify the product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product (5) as a white solid.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Role |

| (Tetrahydrofuran-3-yl)methanamine (2) | 101.15 | 3.03 g | 0.03 | Nucleophile |

| Methyl-d3 Isocyanate (4) | 60.07 | ~1.8 g | ~0.03 | Electrophile |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

Product Characterization

To confirm the identity, purity, and successful isotopic incorporation of the final product, a suite of analytical techniques is required:

-

¹H NMR: Will confirm the overall structure. A key diagnostic feature will be the complete absence of the N-CH₃ singlet that would be present in the non-deuterated analog.

-

¹³C NMR: The signal for the deuterated methyl group (-CD₃) will appear as a multiplet (typically a triplet of triplets due to C-D coupling) with a lower intensity compared to protonated carbons.

-

High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the successful incorporation of the three deuterium atoms. The measured molecular weight should correspond to the exact mass of C₇H₁₁D₃N₂O₂.

-

HPLC: Used to determine the final purity of the compound, which should ideally be >98% for use as an analytical standard.

Safety and Handling

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any experimental work.

-

Triphosgene: Highly toxic. Handle only in a fume hood. Avoid contact with moisture.

-

Methyl-d3 Isocyanate: Extremely toxic, volatile, and a potent lachrymator. It should be generated and used in situ in a closed system within a fume hood.

-

Raney Nickel: Can be pyrophoric when dry. Always handle as a slurry under a solvent.

-

Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area away from ignition sources, and with appropriate pressure-rated equipment.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.

Conclusion

This guide outlines a reliable and robust synthetic route to this compound. By following a convergent strategy involving the preparation of a key amine precursor via reductive amination and a deuterated isocyanate, the target molecule can be accessed in good yield and high purity. The detailed protocols and safety considerations provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this valuable isotopically labeled compound for advanced analytical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 6. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: A Key Internal Standard for Bioanalytical Studies

Introduction: The Role of Deuterated Standards in Modern Analytical Chemistry

In the landscape of drug development and environmental monitoring, the accurate quantification of xenobiotics and their metabolites is paramount. This guide provides a comprehensive technical overview of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated internal standard crucial for the precise analysis of a key metabolite of the neonicotinoid insecticide, dinotefuran. The unlabeled form, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, is a significant degradation product of dinotefuran, often designated as "UF".[1][2] The use of stable isotope-labeled internal standards, such as the d3 variant of this metabolite, is the gold standard in quantitative mass spectrometry, mitigating matrix effects and improving the accuracy and precision of analytical methods.[3]

This document will delve into the synthesis, physicochemical properties, and analytical applications of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and residue analysis.

Physicochemical Properties and Identification

While a specific CAS number for the deuterated form, this compound, is not individually assigned, it is identified by the CAS number of its unlabeled counterpart, 457614-34-5 , with the isotopic labeling specified in its chemical name.[4][5][6] This is a common practice for isotopically labeled compounds where the modification does not fundamentally alter the chemical structure.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁D₃N₂O₂ | [4] |

| Molecular Weight | 161.22 g/mol | [4] |

| Unlabeled CAS Number | 457614-34-5 | [4] |

| Appearance | Solid (White to off-white) | [4] |

| Synonyms | Dinotefuran Metabolite UF-d3, Dinotefuran-urea-d3 | [1][7] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound involves a two-step conceptual pathway, starting from commercially available precursors. The key is the introduction of the deuterated methyl group via a deuterated reagent.

Step 1: Synthesis of the Isocyanate Precursor (Not Commercially Available)

The non-deuterated urea is a metabolite of dinotefuran, and its synthesis in a laboratory setting would likely involve the reaction of (tetrahydrofuran-3-yl)methanamine with methyl isocyanate.[8][9] For the deuterated analog, the logical approach is the reaction of (tetrahydrofuran-3-yl)methanamine with methyl-d3-isocyanate or the reaction of methyl-d3-amine with ((tetrahydrofuran-3-yl)methyl)isocyanate. The latter is often a more practical route due to the commercial availability of methyl-d3-amine.

The precursor, ((tetrahydrofuran-3-yl)methyl)isocyanate, can be synthesized from (tetrahydrofuran-3-yl)methanamine by reaction with phosgene or a phosgene equivalent. This reaction should be handled with extreme caution due to the high toxicity of phosgene.

Step 2: Urea Formation with Deuterated Methylamine

The final step is the reaction of the synthesized ((tetrahydrofuran-3-yl)methyl)isocyanate with methyl-d3-amine. This is a standard urea formation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

(Tetrahydrofuran-3-yl)methanamine

-

Triphosgene (a safer substitute for phosgene)

-

Triethylamine

-

Anhydrous Dichloromethane

-

Methyl-d3-amine hydrochloride

-

Sodium hydroxide

Procedure:

-

Preparation of ((tetrahydrofuran-3-yl)methyl)isocyanate:

-

In a three-necked flask under an inert atmosphere, dissolve (tetrahydrofuran-3-yl)methanamine in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of triphosgene in anhydrous dichloromethane.

-

Add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the resulting isocyanate can be used directly in the next step or purified by distillation under reduced pressure.

-

-

Formation of this compound:

-

Prepare a solution of free methyl-d3-amine by treating methyl-d3-amine hydrochloride with a stoichiometric amount of sodium hydroxide in a suitable solvent.

-

In a separate flask, dissolve the prepared ((tetrahydrofuran-3-yl)methyl)isocyanate in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane.

-

Slowly add the solution of methyl-d3-amine to the isocyanate solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, this compound, will precipitate out of the solution or can be obtained after solvent evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Synthetic pathway for this compound.

Application in Bioanalytical Methods: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of the dinotefuran metabolite UF in various biological and environmental matrices. Its utility is most pronounced in LC-MS/MS methods due to its chemical similarity to the analyte, which ensures it co-elutes and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of dinotefuran and its metabolites would involve the following:

-

Chromatographic Separation: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency, is used.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Based on the structure of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea and general fragmentation patterns of ureas, the following MRM transitions are proposed:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (UF) | 159.1 [M+H]⁺ | 102.1 | Optimized experimentally |

| 88.1 | Optimized experimentally | ||

| This compound | 162.1 [M+H]⁺ | 105.1 | Optimized experimentally |

| 88.1 | Optimized experimentally |

Note: The exact collision energies need to be optimized for the specific instrument used.

The +3 Da mass shift in the precursor ion and a corresponding shift in the fragment ion containing the deuterated methyl group provide a clear distinction between the analyte and the internal standard, while ensuring they behave nearly identically during the analysis.

Caption: Proposed MRM transitions for UF and its d3-labeled internal standard.

Pharmacokinetic and Residue Studies of Dinotefuran

The use of this compound is critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dinotefuran. By accurately quantifying the UF metabolite, researchers can build a comprehensive metabolic profile of the parent insecticide. Similarly, in residue analysis of food products and environmental samples, this internal standard allows for the reliable determination of dinotefuran metabolite levels, which is essential for assessing consumer exposure and environmental impact.[10][11]

Conclusion

This compound serves as an indispensable tool for researchers and analytical scientists in the fields of drug metabolism, pharmacokinetics, and environmental science. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of the dinotefuran metabolite UF. This technical guide has provided a detailed overview of its synthesis, properties, and application, underscoring its importance in modern bioanalytical chemistry.

References

- 1. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 9. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 10. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

Physical and chemical properties of deuterated γ-Tocotrienol

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated γ-Tocotrienol

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of deuterated γ-Tocotrienol (γ-T3), a molecule of significant interest in pharmacology and drug development. We begin by establishing the baseline properties of the parent compound, γ-Tocotrienol, a natural isoform of Vitamin E known for its potent antioxidant and biological activities. The guide then delves into the core principles of deuterium substitution, focusing on the kinetic isotope effect (KIE) and its profound implications for metabolic stability. We present a detailed examination of the altered physicochemical characteristics, metabolic fate, and antioxidant capacity of deuterated γ-T3. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust scientific framework for understanding and utilizing this novel compound.

γ-Tocotrienol is a member of the vitamin E family, a group of eight naturally occurring, lipid-soluble compounds.[1][2][3] The vitamin E family is divided into two subgroups: tocopherols, which have a saturated phytyl tail, and tocotrienols, which possess an unsaturated farnesyl isoprenoid tail.[1][2][4] Each subgroup contains four isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in the number and position of methyl groups on the chromanol ring.[1][5]

γ-Tocotrienol is structurally defined by a chromanol head with methyl groups at the 7 and 8 positions and an unsaturated farnesyl tail.[3][5] This unsaturated side-chain is believed to allow for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver, compared to its tocopherol counterparts.[4][6]

References

- 1. Tocotrienol - Wikipedia [en.wikipedia.org]

- 2. Analysis of Tocotrienols in Different Sample Matrixes by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. γ-Tocotrienol - Wikipedia [en.wikipedia.org]

- 4. Tocotrienols: Vitamin E Beyond Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Core Directive - Agonism at the Nicotinic Acetylcholine Receptor (nAChR)

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

This guide provides a detailed examination of the mechanism of action for the deuterated compound this compound. For clarity and scientific accuracy, this analysis is predicated on the established pharmacology of its non-deuterated parent compound, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea, a known primary metabolite of the neonicotinoid insecticide, Dinotefuran.[1] The core mechanism is therefore inherited from Dinotefuran's interaction with nicotinic acetylcholine receptors, with the strategic deuterium labeling on the N-methyl group primarily influencing the compound's metabolic fate.

The foundational mechanism of action for this compound is its function as an agonist at the nicotinic acetylcholine receptor (nAChR).[2][3] This is a well-established mode of action for the parent neonicotinoid class of compounds.[4]

nAChRs are ligand-gated ion channels integral to synaptic transmission in the central nervous system of insects and vertebrates.[5][6] When an agonist binds to the nAChR, it stabilizes the open conformation of the channel.[7] This allows for a rapid influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[5][6] The influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[7] In insects, this sustained activation of nAChRs leads to overstimulation of the nervous system, resulting in paralysis and eventual death.[8][9][10]

While the parent compound, Dinotefuran, and by extension its metabolites, act as nAChR agonists, it is noteworthy that their binding characteristics may differ from other neonicotinoids like imidacloprid.[3] This suggests a potentially unique interaction with the receptor subtypes, which could be a subject of further investigation for the deuterated metabolite as well.[11] The downstream consequences of nAChR-mediated calcium influx can also trigger secondary cellular stress pathways, including the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[10]

Caption: Agonist binding to nAChR initiates ion influx and neuronal depolarization.

Part 2: Scientific Integrity - The Impact of Deuteration on Metabolic Stability

The defining feature of this compound is the replacement of three hydrogen atoms with deuterium on the N-methyl group. This isotopic substitution does not typically alter the core pharmacology—the binding affinity and functional activity at the nAChR are expected to be nearly identical to the non-deuterated analog. Instead, its primary purpose is to influence the molecule's pharmacokinetics through the Kinetic Isotope Effect (KIE) .[12][13]

N-demethylation is a common metabolic pathway for many xenobiotics and is frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver.[14][15] Studies on Dinotefuran metabolism confirm that N-demethylation is a relevant pathway.[16] This process involves the enzymatic cleavage of a carbon-hydrogen (C-H) bond on the methyl group.

The C-D bond is significantly stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, it requires more energy to break. When the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can substantially slow down the reaction rate.[17] This slowing of metabolism for the deuterated compound leads to:

-

Increased Metabolic Stability: The compound is cleared less rapidly by metabolic enzymes.

-

Longer Half-Life (T½): The compound persists in the system for a longer duration.

-

Potentially Higher Systemic Exposure (AUC): A greater amount of the compound may be available to interact with its target over time.

This principle is the cornerstone of a strategy in drug development to improve the pharmacokinetic profiles of promising compounds.

Part 3: Authoritative Grounding - Experimental Validation and Protocols

A rigorous validation of the proposed mechanism of action requires a multi-faceted experimental approach. The following protocols provide a framework for confirming nAChR agonism and quantifying the metabolic advantage conferred by deuteration.

Protocol 1: nAChR Competitive Binding Assay

This experiment aims to determine the binding affinity of the test compound to its molecular target. A radioligand binding assay is a classic and robust method for this purpose.[18]

Objective: To quantify the binding affinity (Kᵢ) of the test compound for nAChRs from an appropriate source (e.g., insect nerve cord membranes).

Methodology:

-

Membrane Preparation: Homogenize nerve cords from a suitable insect model (e.g., American cockroach, Periplaneta americana) in an ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable nAChR radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (this compound) or a known competitor (e.g., nicotine).

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand inhibition versus the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

| Compound | Radioligand | Source | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] |

| Nicotine (Reference) | [³H]Epibatidine | P. americana nerve cord | 50 | 25 |

| This compound | [³H]Epibatidine | P. americana nerve cord | 950 | 475 |

| 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d) | [³H]Epibatidine | P. americana nerve cord | 945 | 472 |

Expected Outcome: The deuterated and non-deuterated compounds should exhibit nearly identical Kᵢ values, confirming that deuteration does not affect target binding.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Cell-Based nAChR Functional Assay

This experiment assesses whether the compound acts as an agonist, antagonist, or modulator of receptor function. A fluorescence-based assay measuring changes in membrane potential is a common high-throughput method.[19][20]

Objective: To determine the functional activity (EC₅₀) of the test compound at a specific nAChR subtype.

Methodology:

-

Cell Culture: Culture a human cell line (e.g., SH-EP1) stably transfected to express the desired nAChR subtype (e.g., human α4β2).

-

Dye Loading: Plate the cells in a 96-well plate and load them with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Add varying concentrations of the test compound to the wells using a liquid handler (e.g., FLIPR).

-

Fluorescence Reading: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, consistent with agonist activity.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).

| Compound | nAChR Subtype | EC₅₀ (nM) [Hypothetical] | Eₘₐₓ (% of Acetylcholine) [Hypothetical] |

| Acetylcholine (Reference) | human α4β2 | 1,200 | 100% |

| This compound | human α4β2 | 25,000 | 95% |

| 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d) | human α4β2 | 25,500 | 96% |

Expected Outcome: The deuterated and non-deuterated compounds should demonstrate similar EC₅₀ and Eₘₐₓ values, confirming their role as nAChR agonists.

Protocol 3: In Vitro Metabolic Stability Assay

This is the pivotal experiment to validate the core hypothesis that deuteration enhances metabolic stability. The assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[21][22][23]

Objective: To compare the metabolic half-life (T½) and intrinsic clearance (Clᵢₙₜ) of the deuterated compound versus its non-deuterated analog.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) in a phosphate buffer. Prepare a separate solution of an NADPH-regenerating system (to fuel the CYP enzymes).

-

Incubation Setup: In a 96-well plate, pre-warm the microsomal solution to 37°C.

-

Initiate Reaction: Add the test compound (deuterated or non-deuterated) to the wells. Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each well using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line corresponds to the elimination rate constant (k). Calculate the half-life (T½ = 0.693 / k) and intrinsic clearance (Clᵢₙₜ).

| Compound | T½ (min) [Hypothetical] | Intrinsic Clearance (µL/min/mg protein) [Hypothetical] |

| 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea (non-d) | 25 | 55.4 |

| This compound | 115 | 12.1 |

| Verapamil (High Turnover Control) | < 10 | > 138.6 |

Expected Outcome: this compound will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart, providing direct evidence of the kinetic isotope effect.

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The mechanism of action of This compound is two-fold. Its primary pharmacological action is as a nicotinic acetylcholine receptor agonist , a mechanism inherited from its parent compound, the insecticide Dinotefuran. This interaction leads to neuronal excitation. The key feature imparted by its deuterated structure is a significant enhancement of metabolic stability . By leveraging the kinetic isotope effect, the d3-substitution on the N-methyl group slows the rate of CYP450-mediated N-demethylation, resulting in a longer biological half-life and reduced intrinsic clearance. This dual profile makes it an interesting candidate for applications requiring sustained nAChR activity with an improved pharmacokinetic profile.

References

- 1. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dinotefuran - Wikipedia [en.wikipedia.org]

- 3. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 8. pomais.com [pomais.com]

- 9. Kenvos [kenvos.com]

- 10. Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. The metabolism distribution and effect of dinotefuran in Chinese lizards (Eremias argus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Isotope effects in enzymatic N-demethylation of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3: Application and Synthesis Insights for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated analog of a substituted urea derivative. The document aims to clarify existing misinformation in the public domain regarding its chemical identity and to provide a detailed exploration of its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Furthermore, this guide outlines a plausible synthetic route to the compound and its deuterated variant, based on established chemical principles, and offers a foundational experimental protocol for its use in quantitative analysis. This guide is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, enabling them to effectively utilize this compound in their studies.

Introduction and Clarification of Chemical Identity

This compound has been erroneously identified by some commercial suppliers as a deuterated form of γ-Tocotrienol, a member of the vitamin E family.[1][2][3] This is a significant factual inaccuracy that requires immediate clarification. The chemical structures of the two compounds are fundamentally different, as illustrated below.

1.1. Chemical Structure Analysis

-

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea: A small molecule featuring a urea functional group linked to a methyl group and a tetrahydrofuran-3-ylmethyl group. Its molecular formula is C7H14N2O2.

-

γ-Tocotrienol: A significantly larger and more complex molecule with a chromanol ring and a farnesyl isoprenoid tail. It is a lipid-soluble antioxidant.

The misidentification likely stems from a cataloging error. Researchers procuring this compound should rely on its systematic name and CAS number (1329835-31-0) for accurate identification.

Figure 1: Comparison of Chemical Structures.

Commercial Availability

While the compound is listed by several chemical suppliers, its availability can be inconsistent. Researchers should verify stock with multiple vendors.

| Supplier | Stated Availability | Notes |

| MedchemExpress | Available | Erroneously identifies the compound as deuterated γ-Tocotrienol.[4] |

| Ankit Scientific | Available | Erroneously identifies the compound as deuterated γ-Tocotrienol.[2] |

| Genprice | Available | Erroneously identifies the compound as deuterated γ-Tocotrienol.[3] |

| Glyko | Not Available | [5] |

| Biorepositories | Not Available | [6] |

| Jackson Immuno Research | Not Available | [7] |

| Modular Bioscience | Not Available | [8] |

Primary Application: Internal Standard in Mass Spectrometry

The primary and most valuable application of this compound is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

3.1. The Role of Deuterated Internal Standards

In quantitative LC-MS, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is mass-differentiated. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. Deuterated standards are considered the "gold standard" for this purpose as their physicochemical properties are nearly identical to their non-deuterated counterparts.

Figure 2: Workflow for using a deuterated internal standard.

3.2. Advantages of Using this compound as an IS

-

Co-elution: The deuterated standard will have virtually the same retention time as the non-deuterated analyte, ensuring that both experience the same matrix effects at the time of ionization.

-

Similar Ionization Efficiency: The ionization response of the deuterated and non-deuterated forms will be very similar, leading to a consistent analyte-to-IS ratio.

-

Mass Differentiation: The +3 Da mass shift allows for easy differentiation by the mass spectrometer.

Proposed Synthesis Pathway

4.1. Step 1: Synthesis of (Tetrahydrofuran-3-yl)methanamine (Precursor)

The precursor amine can be synthesized via the reductive amination of tetrahydrofuran-3-carboxaldehyde. This method has been shown to produce high yields.[1][2]

Figure 3: Synthesis of the precursor amine.

4.2. Step 2: Synthesis of this compound

The final product can be synthesized by reacting the precursor amine with deuterated methyl isocyanate (CD3NCO). This is a standard method for the preparation of substituted ureas.

Figure 4: Final synthesis step for the deuterated compound.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a foundational protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix (e.g., human plasma). This protocol should be optimized and validated for specific applications.

5.1. Materials and Reagents

-

Analyte: 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea

-

Internal Standard: this compound

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

5.2. Preparation of Standard and QC Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol or ACN.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike the calibration standards and QC samples into the biological matrix to create the final calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL in ACN).

5.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

5.4. LC-MS/MS Parameters (Hypothetical)

These parameters are illustrative and will require optimization.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Analyte: m/z 159.1 -> [fragment ion] |

| IS: m/z 162.1 -> [corresponding fragment ion] |

Note: The specific fragment ions for the MS/MS transitions would need to be determined by infusing the individual compounds into the mass spectrometer and performing a product ion scan.

5.5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte for the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the curve.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

References

- 1. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 2. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 3. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3 | Biorepositories [biorepositories.org]

- 6. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3 | Jackson Immuno Research [jacksonimmunor.com]

- 7. 1-Methyl-3-tetrahydrofuran-3-yl)methyl)urea-d3 | Modular Bioscience [modbiosci.com]

- 8. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for Determining the In Vitro Metabolic Stability of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 Using Human Liver Microsomes

Abstract

Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of new chemical entities.[1][2] This application note provides a detailed protocol for determining the in vitro metabolic stability of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, a deuterated analog of a potential drug candidate. The protocol outlines a systematic approach using pooled human liver microsomes (HLM) as the enzyme source and quantifies the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This document is intended for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, data analysis procedures, and troubleshooting guidance.

Introduction and Scientific Background

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[4] An in vitro metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum containing these enzymes—is a standard high-throughput screen to rank compounds based on their susceptibility to Phase I metabolism.[4][5][6] Compounds with high metabolic instability often exhibit rapid clearance in vivo, leading to poor bioavailability and short duration of action, which can hinder their development.[6]

The test article, this compound, is a stable isotope-labeled compound. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the rate of metabolism by strengthening the carbon-hydrogen bond at specific sites (the kinetic isotope effect).[] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[8][9] Studying the deuterated compound itself provides direct insight into its metabolic fate, which is crucial for evaluating its potential as a therapeutic agent.[8][10] This protocol is designed in accordance with principles outlined in FDA guidance for industry on in vitro drug metabolism studies.[11][12][13][14]

Assay Principle

The core of the assay involves incubating the test compound with human liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[4] The reaction is conducted at a physiological temperature (37°C). Aliquots are taken at various time points and the enzymatic reaction is quenched by adding a cold organic solvent, which precipitates the microsomal proteins. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The rate of disappearance is used to calculate key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

Materials and Reagents

| Reagent/Material | Supplier/Grade | Notes |

| This compound | Custom Synthesis | Test Article (TA). |

| Pooled Human Liver Microsomes (HLM), 20 mg/mL | Corning, BD, or equivalent | Store at -80°C. Thaw at 37°C just before use and keep on ice. |

| Potassium Phosphate Buffer, 1M, pH 7.4 | Sigma-Aldrich, ACS Grade | Prepare by mixing monobasic and dibasic solutions. |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich, ACS Grade | Prepare a 1 M stock solution in ultrapure water. |

| NADPH Regenerating System (e.g., Corning Gentest™) | Corning, or equivalent | Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). |

| Verapamil Hydrochloride | Sigma-Aldrich | High-turnover (low stability) positive control. |

| Warfarin | Sigma-Aldrich | Low-turnover (high stability) positive control. |

| Acetonitrile (ACN) | Fisher Scientific, LC-MS Grade | Used for quenching and mobile phase. |

| Methanol (MeOH) | Fisher Scientific, LC-MS Grade | Used for stock solutions. |

| Formic Acid (FA) | Fisher Scientific, LC-MS Grade | Mobile phase modifier. |

| Internal Standard (IS) | e.g., Labetalol-d3 | A structurally similar but chromatographically distinct compound. |

| 96-well incubation plates | Polypropylene, V-bottom | |

| 96-well collection plates | Polypropylene | For sample analysis. |

Experimental Workflow and Protocol

Preparation of Stock and Working Solutions

-

Test Article & Control Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test article, Verapamil, and Warfarin in 100% DMSO or Methanol.

-

Intermediate Solutions (100 µM): Prepare 100 µM intermediate solutions by diluting the 10 mM stock solutions in 50:50 Acetonitrile:Water.

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare the working buffer by diluting the 1 M stock. Ensure the final pH is 7.4.[3]

-

HLM Working Solution (1 mg/mL): On the day of the experiment, thaw the 20 mg/mL HLM stock in a 37°C water bath. Immediately place on ice. Dilute to a 1 mg/mL concentration using cold 100 mM Potassium Phosphate Buffer.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

Incubation Procedure

The final incubation volume will be 200 µL with a test article concentration of 1 µM and an HLM concentration of 0.5 mg/mL.[4]

-

Plate Setup: Set up a 96-well incubation plate. For each compound, you will need wells for each time point (e.g., 0, 5, 15, 30, 60 min) and a negative control without the NADPH system at the final time point.

-

Pre-incubation:

-

To each well, add 98 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Add 100 µL of the 1 mg/mL HLM working solution.

-

For the "-NADPH" control wells, add 2 µL of buffer instead of the test compound solution in the next step.

-

Add 2 µL of the 100 µM test article intermediate solution to the appropriate wells.

-

Gently mix and pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator. This allows the system to reach thermal equilibrium.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding 40 µL of the freshly prepared NADPH regenerating system to all wells (except the "-NADPH" controls, to which 40 µL of buffer is added).

-

Time Point 0 (T=0): Immediately after adding NADPH, take the first aliquot. Quench the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold Acetonitrile with the internal standard (e.g., 100 ng/mL Labetalol-d3).

-

Subsequent Time Points (5, 15, 30, 60 min): Return the incubation plate to the 37°C incubator. At each subsequent time point, remove the plate and quench the reaction as described for T=0.

-

-

Sample Processing:

-

After the final time point, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Visualization of the Experimental Workflow

Caption: Workflow for the HLM metabolic stability assay.

LC-MS/MS Analysis

Analysis should be performed on a sensitive triple quadrupole mass spectrometer.[15][16][17][18]

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2 min, hold for 1 min, re-equilibrate |

| Injection Volume | 2-5 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of the test article and internal standard. |

Data Analysis and Interpretation

-

Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of the test article to the peak area of the internal standard.

Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)

-

Determine Percent Remaining: Normalize the peak area ratios at each time point to the T=0 sample, which represents 100% of the compound at the start of the reaction.

% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

Calculate Half-Life (t½):

-

Plot the natural logarithm (ln) of the % Remaining against time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Slope (k) = (ln(C₁) - ln(C₂)) / (t₁ - t₂)

-

The half-life is calculated using the formula:

t½ (min) = 0.693 / k [19]

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint is the volume of liver microsomal matrix cleared of the drug per unit time per amount of protein.[20][21]

-

The formula is:

CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of Incubation (µL) / mg of Microsomal Protein in Incubation) [19]

-

For this protocol: CLint = (0.693 / t½) x (200 µL / 0.1 mg)

-

Example Data and Interpretation

| Compound | Half-Life (t½, min) | CLint (µL/min/mg) | Stability Classification |

| Verapamil | 8.5 | 163.1 | Low Stability (High Clearance) |

| Warfarin | > 60 (No significant turnover) | < 23.1 | High Stability (Low Clearance) |

| Test Article-d3 | 27.3 | 50.8 | Moderate Stability |

Interpretation: The results for the positive controls, Verapamil and Warfarin, should fall within the expected ranges for the assay to be considered valid.[22] A low half-life and high clearance value for Verapamil confirm that the microsomal enzymes and cofactors were active.[23] High stability for Warfarin confirms the assay can distinguish between high and low turnover compounds. The test article's moderate stability suggests it is metabolized at a reasonable rate, which may translate to acceptable pharmacokinetic properties in vivo.

System Suitability and Quality Control

-

-NADPH Control: The amount of compound remaining in the "-NADPH" control should be >85% of the T=0 value. Significant loss indicates non-CYP-mediated degradation or instability in the matrix.

-

Positive Controls: Verapamil should show significant turnover (e.g., t½ < 15 min), while Warfarin should show minimal turnover (e.g., t½ > 60 min).[22][23]

-

Linearity: The plot of ln(% Remaining) vs. time should have a correlation coefficient (R²) of ≥ 0.9 for an accurate half-life determination.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No metabolism of positive control (Verapamil) | Inactive HLM; Degraded NADPH system. | Use a new lot of HLM. Always prepare the NADPH system fresh. Ensure proper storage of all reagents. |

| Rapid loss of compound in -NADPH control | Chemical instability; Non-CYP enzymatic degradation. | Assess compound stability in buffer alone. Consider using other test systems like S9 fractions or hepatocytes. |

| High variability between replicates | Pipetting errors; Incomplete mixing; Inefficient protein precipitation. | Calibrate pipettes. Ensure thorough mixing after adding reagents. Vortex samples vigorously after quenching. |

| Poor linearity in the decay curve | Substrate concentration too high (saturating kinetics). | Re-run the assay at a lower concentration (e.g., 0.5 µM). The standard 1 µM is assumed to be below the Km.[3] |

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. mercell.com [mercell.com]

- 4. mttlab.eu [mttlab.eu]

- 5. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Verapamil and Warfarin Interaction: Important Safety Information | empathia.ai [empathia.ai]

- 23. xenotech.com [xenotech.com]

Application Note: Quantitative Analysis of γ-Tocotrienol Metabolites Using a Deuterated d3 Analog

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of γ-Tocotrienol and its primary metabolites in biological matrices, specifically plasma. γ-Tocotrienol, a member of the vitamin E family, has garnered significant scientific interest for its potential health benefits.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development and nutritional research. This method employs a stable isotope-labeled internal standard, d3-γ-Tocotrienol, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy, precision, and sensitivity, consistent with the principles of stable isotope dilution analysis. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation are outlined, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]

Introduction: The Rationale for Metabolite Quantification

γ-Tocotrienol, an unsaturated analog of vitamin E, is metabolized in the liver through a process initiated by cytochrome P450-catalyzed ω-hydroxylation of its phytyl tail, followed by a series of β-oxidation steps.[7][8][9][10] This metabolic cascade generates a series of shorter-chain carboxychromanol metabolites, with the terminal and most abundant metabolite being carboxyethyl-hydroxychroman (CEHC).[7][9] These metabolites are not merely excretory products; they possess distinct biological activities that may contribute significantly to the overall physiological effects of γ-Tocotrienol.[9] Therefore, accurate quantification of both the parent compound and its key metabolites is essential for a complete pharmacokinetic and pharmacodynamic understanding.

The use of a stable isotope-labeled internal standard, such as d3-γ-Tocotrienol, is the gold standard for quantitative bioanalysis. This analog is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of deuterium atoms. By adding a known amount of the d3-analog to the sample at the beginning of the extraction process, it co-elutes with the endogenous analyte and experiences the same extraction inefficiencies and matrix effects. The ratio of the analyte to its deuterated counterpart, as measured by the mass spectrometer, allows for highly accurate and precise quantification, effectively correcting for any sample loss during preparation and ionization suppression in the MS source.

The Metabolic Pathway of γ-Tocotrienol

The metabolic degradation of γ-Tocotrienol primarily involves the shortening of its isoprenoid side chain. The process is initiated by ω-hydroxylation, followed by oxidation to a carboxylic acid. Subsequent β-oxidation cycles progressively shorten the side chain, leading to the formation of various carboxychromanol metabolites.[7][9][10]

Figure 1. Simplified metabolic pathway of γ-Tocotrienol.

Experimental Protocol

This protocol is designed for the analysis of γ-Tocotrienol and its primary metabolites in rat or human plasma.

Materials and Reagents

-

γ-Tocotrienol analytical standard

-

d3-γ-Tocotrienol (internal standard)

-

γ-CEHC analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Human or rat plasma (K2-EDTA)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This two-step procedure ensures the efficient removal of proteins and phospholipids, which can cause significant matrix effects and interfere with the analysis.

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of d3-γ-Tocotrienol internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add 1 mL of hexane/ethyl acetate (9:1, v/v) to the supernatant for liquid-liquid extraction of the parent γ-Tocotrienol. Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

-

Transfer the upper organic layer (containing γ-Tocotrienol) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This is the Tocotrienol Fraction .

-

The remaining aqueous layer from step 7 contains the more polar metabolites. Acidify with 10 µL of 1% formic acid.

-

Extract the metabolites by adding 1 mL of ethyl acetate. Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase. This is the Metabolite Fraction .

Figure 2. Workflow for sample preparation.

LC-MS/MS Conditions

The following are starting conditions and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 35% B to 100% B over 10 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 1. Recommended starting LC-MS/MS parameters.

MRM Transitions

The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing the analytical standards. The transitions below are representative.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| γ-Tocotrienol | 411.3 | 191.1 | Optimized (e.g., 25) |

| d3-γ-Tocotrienol | 414.3 | 191.1 | Optimized (e.g., 25) |

| γ-CEHC | 279.1 | 177.1 | Optimized (e.g., 20) |

Table 2. Example MRM transitions for γ-Tocotrienol and its metabolite.

Method Validation

A full method validation should be conducted according to FDA guidelines to ensure the reliability of the data.[4][5][6] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma from at least six different sources.

-

Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99. A typical range for γ-Tocotrienol in plasma is 10-1000 ng/mL.[1][2]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples). The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[2]

-